1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
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Overview
Description
Cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a cyclohexene ring, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The triazole and azetidine rings are then coupled with the cyclohexene ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or sulfonates can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole exerts its effects will depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
- Cyclohex-3-en-1-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
Cyclohex-3-en-1-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is unique due to the presence of the phenoxymethyl group attached to the triazole ring, which can impart specific chemical properties and biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(15-7-3-1-4-8-15)22-12-17(13-22)23-11-16(20-21-23)14-25-18-9-5-2-6-10-18/h1-3,5-6,9-11,15,17H,4,7-8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAYWTBJSWHYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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